molecular formula C14H27N3O3S B2875347 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine CAS No. 924861-74-5

1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine

Cat. No.: B2875347
CAS No.: 924861-74-5
M. Wt: 317.45
InChI Key: JVSSKTPDZJHHIH-UHFFFAOYSA-N
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Description

1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. One common method involves the reaction of piperidine with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The piperidine rings can be reduced under specific conditions to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted sulfonyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and morpholine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog that lacks the sulfonyl and morpholine groups.

    Morpholine: Another simpler analog that lacks the piperidine and sulfonyl groups.

    Piperazine: A related compound with a similar ring structure but different functional groups.

Uniqueness

1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both piperidine and morpholine rings, along with the sulfonyl group, allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-piperidin-4-ylpiperidin-1-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S/c18-21(19,17-9-11-20-12-10-17)16-7-3-14(4-8-16)13-1-5-15-6-2-13/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSSKTPDZJHHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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